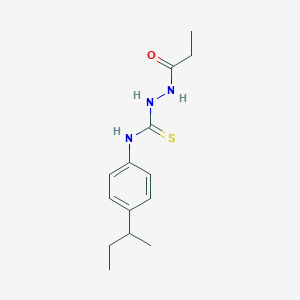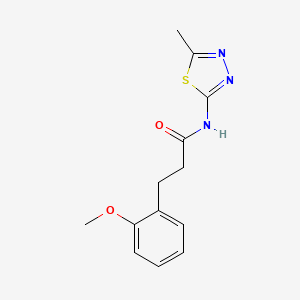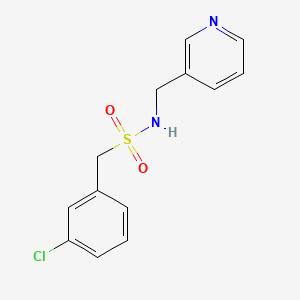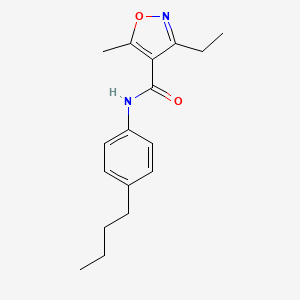
N-(4-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-(4-butylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly referred to as BAY 11-7082, is a synthetic compound that has gained widespread attention in scientific research due to its potential therapeutic properties. BAY 11-7082 belongs to the class of isoxazolecarboxamides and is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating immune and inflammatory responses.
Mecanismo De Acción
BAY 11-7082 exerts its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to induce the expression of target genes. BAY 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents NF-κB from translocating to the nucleus and inducing the expression of target genes (5).
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects in different experimental models. In cancer cells, BAY 11-7082 has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of anti-apoptotic genes and upregulating the expression of pro-apoptotic genes (6). In inflammation, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB (7). In neurodegenerative diseases, BAY 11-7082 has been shown to protect neurons from oxidative stress-induced damage by inhibiting the activation of NF-κB and reducing the production of reactive oxygen species (ROS) (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 11-7082 has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for inhibiting NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various biological processes. Another advantage is its stability and solubility in various solvents, which makes it easy to handle and use in different experimental settings. However, one of the limitations is its potential cytotoxicity and off-target effects, which may affect the interpretation of experimental results. Another limitation is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on BAY 11-7082. One direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases, and to develop more potent and specific analogs for clinical use. Another direction is to investigate its mechanism of action in more detail and to identify its downstream targets and signaling pathways. Additionally, further studies are needed to evaluate its safety and toxicity in different experimental models and to optimize its dosing and administration regimens for clinical use.
Conclusion
In conclusion, BAY 11-7082 is a synthetic compound that has gained widespread attention in scientific research due to its potential therapeutic properties. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in regulating immune and inflammatory responses. BAY 11-7082 has been extensively studied in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. Its biochemical and physiological effects have been shown to be diverse in different experimental models. Despite its advantages and limitations for lab experiments, BAY 11-7082 holds great promise for future research and clinical applications.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, BAY 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer cells (2). In inflammation, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation (3). In neurodegenerative diseases, BAY 11-7082 has been shown to protect neurons from oxidative stress-induced damage by inhibiting NF-κB activation (4).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-6-7-13-8-10-14(11-9-13)18-17(20)16-12(3)21-19-15(16)5-2/h8-11H,4-7H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGPPMNALGFDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pentafluorophenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4648440.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4648447.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4648454.png)
![N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4648463.png)
![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4648475.png)

![2-bromo-N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4648484.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648486.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4648487.png)
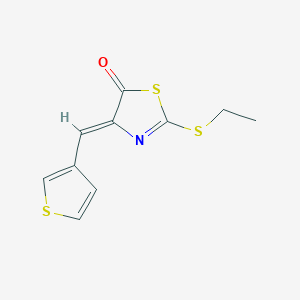
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4648501.png)
